![molecular formula C19H20N4O5S2 B2521493 2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate CAS No. 301236-68-0](/img/structure/B2521493.png)

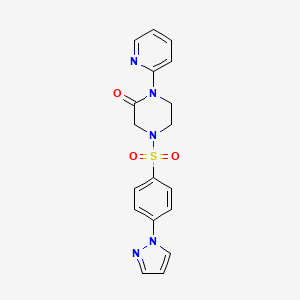

2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

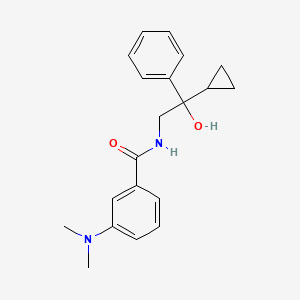

The compound "2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate" is a heterocyclic molecule that appears to be derived from a class of compounds that are rich in nitrogen and sulfur. These types of compounds are known for their potential pharmacological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, a starting material such as diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate has been used to construct novel heterocyclic systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidine and its derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, featuring multiple rings including a thiophene and a triazolo-pyridine moiety. The presence of these moieties suggests that the compound could exhibit interesting electronic and steric properties, which might be exploitable in various chemical reactions or biological interactions. The structure of related compounds has been elucidated using techniques such as IR, NMR, and MS, which are essential tools for confirming the identity and purity of such molecules .

Chemical Reactions Analysis

Compounds containing [1,2,4]triazolo and thiophene units have been shown to undergo various chemical reactions. For example, treatment of related compounds with carbon disulfide and potassium hydroxide in ethanol can lead to the formation of triazolopyrimidine-thiol derivatives . Additionally, these thiols can be further transformed into N-substituted amide derivatives through reaction with different chloroacetamides. These reactions highlight the reactivity of the sulfur and nitrogen-containing heterocycles and their utility in synthesizing a diverse array of derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate" are not provided, related compounds typically exhibit properties that are influenced by their heterocyclic frameworks. The electronic properties of the thiophene and triazolo-pyridine rings, for example, could affect the compound's absorption spectra, making it potentially useful for optical applications. The presence of multiple functional groups also suggests that the compound could have varied solubility profiles, which is an important consideration for its potential use in drug development .

科学的研究の応用

Synthesis and Structural Utility

The compound , due to its complex structure incorporating triazole, thiophene, and pyridine moieties, has been a focus of synthetic chemistry research aimed at creating novel heterocyclic compounds. Such compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and material sciences. For instance, studies have explored the synthesis of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, which involve reactions of active methylene nitriles with 3-azido-2-substituted thiophenes, highlighting the compound's utility in creating fused heterocyclic systems (C. Westerlund, 1980).

Heterocyclic Compound Development

Further research demonstrates the compound's role in the development of novel heterocyclic frameworks. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the compound's versatility in creating diverse heterocycles, essential for drug discovery and development (H. M. Mohamed, 2021).

Insecticidal Applications

Research into the compound's derivatives has also explored its potential in agrochemical applications, particularly as insecticidal agents. For instance, novel heterocycles incorporating a thiadiazole moiety synthesized from related precursors have shown activity against the cotton leafworm, Spodoptera littoralis, indicating the compound's relevance in developing new insecticides (A. Fadda et al., 2017).

作用機序

Target of Action

The primary targets of 2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and survival.

Mode of Action

2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate interacts with its targets by inhibiting their activities . This inhibition results in the disruption of the signaling pathways that these kinases are involved in, leading to the suppression of cell growth and survival.

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, survival, and angiogenesis. By inhibiting these pathways, 2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate can exert its antiproliferative effects.

Pharmacokinetics

Like other triazole derivatives, it is expected to have good bioavailability .

Result of Action

The molecular and cellular effects of 2,4-Diethyl 3-methyl-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate’s action include the inhibition of cell growth and induction of apoptosis . These effects are primarily due to the compound’s ability to disrupt the signaling pathways controlled by its target kinases.

特性

IUPAC Name |

diethyl 3-methyl-5-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S2/c1-4-27-17(25)14-11(3)15(18(26)28-5-2)30-16(14)20-13(24)10-29-19-22-21-12-8-6-7-9-23(12)19/h6-9H,4-5,10H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZWUVIKSNRWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)

![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)

![N-[[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2521417.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)

![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2521424.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)